Product packaging for 2-Chloro-3H-naphtho[1,2-d]imidazole(Cat. No.:CAS No. 71670-67-2)

2-Chloro-3H-naphtho[1,2-d]imidazole

Cat. No.: B3357247
CAS No.: 71670-67-2
M. Wt: 202.64 g/mol
InChI Key: YWUWVRWNTVWDHO-UHFFFAOYSA-N
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Description

2-Chloro-3H-naphtho[1,2-d]imidazole (CAS 71670-67-2) is a versatile nitrogen-containing heterocyclic building block of significant interest in organic and medicinal chemistry research. This compound features a fused naphthalene-imidazole core structure, which is recognized as a privileged scaffold in drug discovery for its ability to interact with diverse biological targets . The presence of the chloro substituent at the 2-position makes it a versatile synthetic intermediate, facilitating further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to create a diverse array of novel derivatives. The naphtho[1,2-d]imidazole scaffold is a subject of extensive investigation in anticancer research. Imidazole-containing hybrids, including fused systems, are explored for their potential to act as kinase inhibitors and target altered metabolic pathways in cancer cells, such as the Warburg effect . Furthermore, structurally related 2-aryl-1H-naphtho[2,3-d]imidazole derivatives have demonstrated potent bioactivity in other therapeutic areas, exhibiting notable urease inhibitory effects, which is a key target for treating gastritis caused by Helicobacter pylori, as well as significant antioxidant properties . Researchers value this compound as a key precursor for constructing such complex molecules, enabling the synthesis of libraries for screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2 B3357247 2-Chloro-3H-naphtho[1,2-d]imidazole CAS No. 71670-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3H-benzo[e]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUWVRWNTVWDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358720
Record name 2-CHLORONAPHTHIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71670-67-2
Record name 2-CHLORONAPHTHIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3h Naphtho 1,2 D Imidazole and Its Analogues

Classical Synthetic Routes to Naphtho[1,2-d]imidazoles

Traditional approaches to the naphtho[1,2-d]imidazole scaffold primarily involve the sequential construction of the imidazole (B134444) ring onto a pre-existing naphthalene (B1677914) system. These methods are characterized by well-established reaction mechanisms and have been instrumental in providing access to a wide range of derivatives.

Condensation Reactions for Naphthoimidazole Ring Formation

The condensation of 1,2-diaminonaphthalenes with various carbonyl-containing compounds is a cornerstone of naphthoimidazole synthesis. This approach leverages the nucleophilicity of the diamine to form the five-membered imidazole ring.

One common method involves the reaction of 1,2-diaminonaphthalene (B43638) with aldehydes. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclodehydrogenation to yield the aromatic naphthoimidazole core. nih.gov The choice of aldehyde allows for the introduction of various substituents at the 2-position of the imidazole ring.

Another variation utilizes the reaction of N²-substituted naphthalene-1,2-diamines with benzoyl chlorides in the presence of a base like triethylamine. This reaction forms an N-acylamino-naphthalene intermediate, which can then be cyclized under acidic conditions, such as with p-toluenesulfonic acid in toluene (B28343), to afford 2-aryl-3H-naphtho[1,2-d]imidazoles. researchgate.net

The Debus-Radziszewski synthesis, a well-known method for imidazole synthesis, can also be adapted for naphthoimidazoles. nih.govmdpi.com This reaction involves the condensation of a dicarbonyl compound (like a derivative of naphthoquinone), an aldehyde, and ammonia.

The following table summarizes representative condensation reactions for the formation of the naphthoimidazole ring:

ReactantsReagents/ConditionsProduct
1,2-Diaminonaphthalene, AldehydeEthanol, Reflux2-Substituted-naphtho[1,2-d]imidazole
N²-Substituted naphthalene-1,2-diamine, Benzoyl chlorideTriethylamine, Chloroform; then p-toluenesulfonic acid, Toluene, Heat2-Aryl-3-substituted-3H-naphtho[1,2-d]imidazole
N²-[(1-Adamantyl)methyl]naphthalene-1,2-diamine, 3-Nitrobenzaldehyde-3-[(1-Adamantyl)methyl]-2-(3-nitrophenyl)-3H-naphtho[1,2-d]imidazole researchgate.net

Cyclization Approaches for the Imidazole Moiety Fusion

Intramolecular cyclization reactions represent another key strategy for fusing the imidazole moiety onto the naphthalene ring system. These methods often start with a suitably functionalized naphthalene precursor that already contains the necessary atoms for the imidazole ring.

For instance, N-{2-[1-(1-adamantyl)alkylamino]naphthalen-1-yl}benzamides can undergo intramolecular cyclization upon heating in toluene in the presence of p-toluenesulfonic acid to yield 2-aryl-3H-naphtho[1,2-d]imidazoles. researchgate.net This process involves the dehydration and ring closure of the amide precursor.

Another approach involves the reduction of nitrosoquinolinamines with hydrazine (B178648) hydrate (B1144303) over a palladium on carbon (Pd/C) catalyst to form quinoline-5,6-diamines. These diamines can then be heated in formic acid to produce imidazo[4,5-f]quinolines, which are structural isomers of naphthoimidazoles. researchgate.net

Contemporary and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical methods for the synthesis of naphtho[1,2-d]imidazoles and related imidazole-containing scaffolds. These contemporary strategies often employ one-pot reactions and advanced catalytic systems.

One-Pot Multicomponent Reactions for Naphtho[1,2-d]imidazole Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.govrsc.org This approach offers significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. rsc.org

For the synthesis of naphtho[1,2-d]imidazole scaffolds, MCRs can be designed to bring together a naphthalene-based component, an aldehyde, and an amine source, often with a catalyst, to assemble the final product in a single step. For example, a one-pot synthesis of 2,3-disubstituted 1,4-naphthoquinone (B94277) derivatives containing imidazole moieties has been reported. This involves the Michael addition-elimination reactions of precursors like 2-chloro-3-(2-arylhydrazinyl)naphthalene-1,4-dione with carbon disulfide, followed by intramolecular cyclization. asianpubs.org

The following table highlights a multicomponent approach to related imidazole structures:

ReactantsReagents/ConditionsProduct Type
Benzil, Aldehydes, Ammonium (B1175870) acetate (B1210297)Graphene oxide catalyst, Solvent-freeTrisubstituted imidazoles ajgreenchem.com
2-Naphthol, Aromatic aldehydes, 2-AminopyridineBetti reaction conditionsAminobenzylnaphthols (precursors for naphthoxazepines) chemicalpapers.com

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both homogeneous and heterogeneous catalysts have been employed for the synthesis of naphtho[1,2-d]imidazoles and their analogues.

Graphene oxide (GO) and its modified forms have gained attention as sustainable and efficient catalysts in organic synthesis. ajgreenchem.com The unique properties of GO, such as its large surface area and the presence of various functional groups, make it an excellent support for catalytic species.

A notable example is the use of graphene oxide modified with tetramethylethylenediamine ammonium salt as a catalyst for the synthesis of trisubstituted imidazoles. ajgreenchem.com This catalyst efficiently promotes the one-pot, solvent-free reaction of benzil, aldehydes, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in high yields. ajgreenchem.com The catalyst is reported to be cost-effective, easy to handle, and recoverable. ajgreenchem.com

While this specific example focuses on general imidazole synthesis, the principles can be extended to the synthesis of more complex fused systems like naphtho[1,2-d]imidazoles. The use of a solid-supported catalyst simplifies the work-up procedure and allows for catalyst recycling, aligning with the principles of green chemistry.

Palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine (B181562) with internal alkynes has been shown to produce naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. acs.orgnih.gov This reaction demonstrates the power of transition metal catalysis in constructing complex fused heterocyclic systems. Interestingly, the use of a rhodium catalyst in a similar reaction can lead to products with different regioselectivity. acs.orgrsc.org

The development of novel catalytic systems continues to be a major driving force in advancing the synthesis of naphtho[1,2-d]imidazoles and their derivatives, offering pathways to new analogues with potentially enhanced properties.

Cobalt-Catalyzed C-H Amination/Cyclization Cascades to Naphtho[1,2-d]imidazoles

The direct functionalization of C-H bonds is a paramount goal in modern organic synthesis, offering an atom-economical route to complex molecules. Cobalt, as an earth-abundant and cost-effective metal, has emerged as a powerful catalyst for such transformations. While specific literature detailing a cobalt-catalyzed C-H amination/cyclization cascade for the direct synthesis of the naphtho[1,2-d]imidazole core is not extensively documented, the potential for such a reaction can be inferred from related cobalt-catalyzed processes.

Cobalt complexes have been successfully employed in intramolecular sp3 C-H amination reactions using aryl azides to form various N-heterocycles, including 5-, 6-, and 7-membered rings. rsc.org For instance, a dinuclear Co(II) complex has demonstrated the ability to catalyze the formation of indolines from aryl azides with low catalyst loading (1 mol%). rsc.org Furthermore, homogeneous cobalt catalysts have been developed for the reductive amination of carbonyl compounds to furnish a wide array of primary amines, showcasing the metal's capacity to facilitate C-N bond formation. nih.gov

In the context of imidazole synthesis, cobalt oxide (Co3O4) nanoparticles have proven to be efficient and reusable catalysts for the multi-component condensation of benzil, aldehydes, primary amines, and ammonium acetate to yield 1,2,4,5-tetrasubstituted imidazoles. nih.goveurekaselect.com These reactions often proceed under ultrasonic irradiation, highlighting a green chemistry approach. nih.goveurekaselect.com The catalyst acts as a Lewis acid, activating carbonyl groups and promoting the cyclization. nih.gov

Given cobalt's demonstrated efficacy in both C-H amination and the construction of the imidazole ring, it is plausible to propose a hypothetical cascade reaction for naphtho[1,2-d]imidazole synthesis. Such a process would likely involve the cobalt-catalyzed reaction of a suitably functionalized naphthalene derivative, such as a 2-amino-1-azidonaphthalene, where the catalyst facilitates an intramolecular C-H amination onto one of the naphthalene C-H bonds, followed by cyclization to form the fused imidazole ring.

Palladium-Catalyzed C-N Cross-Coupling in Benzimidazole (B57391) Synthesis Relevance

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, represent a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. eurekaselect.comacs.org These methods are exceptionally relevant for the synthesis of N-aryl heterocycles, including benzimidazoles and their naphtho-fused analogues. The versatility of this chemistry allows for the coupling of a wide range of aryl halides and pseudohalides with amines, amides, and other nitrogen nucleophiles. rsc.orgacs.org

The synthesis of N-substituted benzimidazoles, and by extension naphthoimidazoles, often relies on the construction of the key N-aryl bond. Palladium catalysis is instrumental in this step, enabling the coupling of an amine with an aryl halide. acs.org This approach is foundational for creating libraries of pharmacologically relevant compounds, as the arylated amine motif is widespread in pharmaceuticals. acs.org The continuous development of sophisticated phosphine (B1218219) ligands (e.g., XPhos, AdBrettPhos, tBuBrettPhos) and user-friendly palladium precatalysts has expanded the scope of these reactions to include challenging substrates, such as five-membered heterocyclic bromides containing multiple heteroatoms. nih.govacs.org These advanced catalyst systems operate under mild conditions and allow for the efficient N-arylation of imidazoles, pyrazoles, and related heterocycles. nih.gov

The relevance to 2-Chloro-3H-naphtho[1,2-d]imidazole lies in the potential for late-stage functionalization or in building the core structure. For instance, a pre-formed naphtho[1,2-d]imidazole could be N-arylated using palladium catalysis. Alternatively, a key synthetic intermediate, such as a halogenated aminonaphthalene, could be coupled with another nitrogen-containing fragment as a crucial step toward building the final heterocyclic system.

Silver Nanoparticles as Green Catalysts for Imidazole Derivatives

The principles of green chemistry encourage the use of catalysts that are efficient, reusable, and environmentally benign. Silver nanoparticles (AgNPs) have garnered significant attention as "green" catalysts due to their unique catalytic properties and the eco-friendly methods often used for their synthesis. nih.govresearchgate.net The synthesis of AgNPs can be achieved using plant extracts (e.g., from Moringa oleifera or Lantana camara), which serve as both reducing and capping agents, eliminating the need for toxic reagents. nih.govresearchgate.net

In the realm of heterocyclic synthesis, AgNPs have been explored as catalysts for the formation of imidazole derivatives. The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for catalysis. nih.gov While specific examples for naphtho[1,2-d]imidazole are not prominent, the general applicability to imidazole synthesis is established. For example, iron oxide magnetic nanoparticles (Fe3O4-MNPs) have been used as a reusable catalyst for the solvent-free synthesis of imidazole derivatives from isothiocyanates, alkyl bromides, and N-methylimidazole. acs.org This points to the broader potential of metallic nanoparticles in catalyzing such multicomponent reactions. acs.org The use of AgNPs in similar transformations would offer benefits such as high efficiency, stability, and potential for recyclability, aligning with green chemistry principles. researchgate.net

Environmentally Benign Reaction Conditions

The synthesis of naphtho[1,2-d]imidazoles and related heterocycles is increasingly being guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-toxic materials. Current time information in Bangalore, IN.nih.govnih.gov Several strategies have been developed to create more environmentally benign reaction conditions.

Key Green Methodologies:

Multicomponent Reactions (MCRs): These reactions, such as the Debus-Radziszewski imidazole synthesis, combine three or more reactants in a single pot to form a complex product, minimizing intermediate isolation steps and solvent waste. The synthesis of naphth[1,2-d]imidazoles from β-lapachone, an aldehyde, and ammonium acetate is a prime example of a one-pot process. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. The synthesis of amidoalkyl naphthols, for instance, has been effectively carried out under solvent-free conditions using a recyclable catalyst. nih.gov Similarly, the synthesis of certain imidazole derivatives has been achieved using magnetic iron oxide nanoparticles as a catalyst under solvent-free conditions at moderate temperatures. acs.org

Microwave (μw) Irradiation: Microwave heating can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. Current time information in Bangalore, IN.nih.gov The synthesis of imidazo[1,2-a]pyridines via a Groebke–Blackburn–Bienaymé three-component reaction is achieved in just 30 minutes with high yields under microwave irradiation. Current time information in Bangalore, IN.

Recyclable and Green Catalysts: The use of heterogeneous or recoverable catalysts is a cornerstone of green synthesis. Heteropolyacids like phosphotungstic acid (HPW) and silicotungstic acid are effective, non-toxic, and reusable Brønsted acid catalysts for various heterocyclic syntheses. Current time information in Bangalore, IN.nih.gov Similarly, nanoparticles of cobalt oxide or silver can often be recovered (e.g., via magnetism for Fe3O4 or filtration) and reused multiple times with minimal loss of activity. nih.govacs.org

These methodologies collectively contribute to making the synthesis of complex heterocyclic structures like naphtho[1,2-d]imidazole more sustainable and economically viable.

Derivatization Strategies for this compound

Halogenation and Chloro-substitution Introduction

The introduction of halogen atoms, particularly chlorine, onto the naphthoimidazole framework is a critical derivatization strategy for modulating the compound's electronic properties and providing a handle for further synthetic transformations, such as cross-coupling reactions.

A key method for introducing a chlorine atom at the 2-position of the imidazole ring involves the transformation of a precursor functional group. For example, in the synthesis of a naphtho[2,3-d]imidazole analogue, a 2-methylthio group was efficiently converted into a 2-chloro group at the final nucleoside stage. acs.org This transformation provides a mild and direct route to the 2-chloro derivative without requiring harsh chlorinating agents that could be incompatible with other functional groups on the molecule. acs.org

For halogenation of the naphthyl rings, standard electrophilic aromatic substitution methods can be considered, although regioselectivity can be an issue. More modern, metal-free approaches offer cleaner alternatives. For instance, photochemical Sandmeyer-type reactions allow for the conversion of an amino group (via a diazonium salt) on the naphthalene core into a chloride. pleiades.online This method uses trihalide salts as mediators and proceeds without a transition-metal catalyst, offering high yields and excellent selectivity for halogenation over undesired side reactions. pleiades.online

The table below summarizes a relevant transformation for introducing a chloro-substituent.

Starting MaterialReagentsProductYieldReference
6,7-dichloro-2-(methylthio)-1-(β-d-ribofuranosyl)naphtho[2,3-d]imidazoleCl2, CH2Cl22,6,7-trichloro-1-(β-d-ribofuranosyl)naphtho[2,3-d]imidazoleHigh acs.org

N-Alkylation and N-Arylation Reactions

Modification at the nitrogen atoms of the imidazole ring is a common and powerful strategy for creating diverse analogues. N-alkylation and N-arylation can significantly impact the solubility, stability, and biological activity of the parent compound.

N-Alkylation involves the introduction of an alkyl group onto one of the imidazole nitrogens. This is typically achieved by reacting the N-H tautomer of the naphthoimidazole with an alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium hydroxide (B78521) or sodium hydride. researchgate.net For example, 2-substituted naphtho[2,3-d]imidazoles have been successfully alkylated with an excess of ethyl iodide. The synthesis of 1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones is a specific example where a more complex alkyl group is introduced at the N-1 position. youtube.com The regioselectivity of alkylation (at N-1 vs. N-3 in the 3H-tautomer) can be influenced by steric factors and the reaction conditions.

N-Arylation , the introduction of an aryl group, is most commonly accomplished using metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation or Chan-Lam coupling, are frequently used. These reactions can couple the imidazole nitrogen with an aryl halide or arylboronic acid, respectively. For instance, N-arylation of imidazoles with arylboronic acids has been achieved efficiently at room temperature using heterogeneous copper(I) oxide in methanol. Palladium-catalyzed N-arylation also remains a highly effective, albeit often more expensive, alternative.

The following table provides examples of N-alkylation/arylation conditions for imidazole-based compounds.

SubstrateReagentCatalyst/BaseProduct TypeReference
4-bromo-NH-1,2,3-triazoleAlkyl halidesK2CO3N-2 Alkylated triazole
ImidazoleArylboronic acidsCu(I) oxideN-Arylated imidazole
2-substituted naphtho[2,3-d]imidazoleEthyl iodideKOHN-Alkylated naphthoimidazole
ImidazoleAryl iodides/bromidesCuI / Diamine ligandN-Arylated imidazole

These derivatization reactions are fundamental tools for exploring the chemical space around the this compound scaffold, enabling the synthesis of a wide range of analogues for further study.

Functionalization at the Naphthyl Moiety

The functionalization of the naphthyl moiety in this compound offers a pathway to modulate the molecule's steric and electronic properties. While the core synthesis often establishes the initial substitution pattern on the naphthalene ring system, subsequent modifications can be achieved, primarily through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The reactivity of the naphthyl rings towards electrophiles is influenced by the electron-donating character of the fused imidazole ring. This directing effect generally favors substitution at specific positions on the naphthalene nucleus. However, the precise location of substitution is also dependent on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions that could potentially be applied include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The introduction of these functional groups can serve as a handle for further chemical transformations.

For instance, the introduction of a nitro group can be subsequently reduced to an amino group, which can then participate in a wide array of reactions, such as diazotization followed by substitution (Sandmeyer reaction) or amide bond formation. Halogenation of the naphthyl moiety, particularly bromination or iodination, furnishes substrates that are amenable to various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse range of substituents such as alkyl, aryl, and alkynyl groups.

It is important to note that controlling the regioselectivity of these functionalization reactions can be challenging due to the multiple available positions on the bicyclic naphthyl system. The inherent directing effects of the fused imidazole ring and the chloro-substituent, combined with steric factors, will ultimately determine the outcome of the substitution.

Introduction of Diverse Heterocyclic Substituents

The chlorine atom at the 2-position of the this compound scaffold is a key site for introducing structural diversity. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloride ion by a variety of nucleophiles, including a wide range of heterocyclic moieties. This reactivity is analogous to that observed in other 2-chloro-substituted imidazole systems, such as 2-chlorobenzimidazoles, which readily react with nucleophiles. ijdrt.com

The reaction typically proceeds by the attack of a nucleophilic heterocycle on the electron-deficient C2 carbon of the naphthoimidazole ring. This forms a transient, negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore aromaticity, yielding the 2-substituted product. The efficiency of the substitution is dependent on several factors, including the nucleophilicity of the incoming heterocycle, the solvent, the temperature, and the potential use of a base to facilitate the reaction.

A diverse array of nitrogen-, oxygen-, and sulfur-containing heterocycles can be employed as nucleophiles. For example, N-heterocycles like pyrazole, triazole, and tetrazole can react via a ring nitrogen atom to form N-C bonds. Similarly, O-nucleophilic heterocycles (e.g., hydroxypyridines) and S-nucleophilic heterocycles (e.g., mercaptobenzothiazole) can be introduced to yield the corresponding 2-O-heterocyclic and 2-S-heterocyclic derivatives. This versatility allows for the synthesis of a large library of compounds with varied electronic and steric profiles, which is crucial for structure-activity relationship studies in medicinal chemistry.

Below is a table illustrating the potential introduction of various heterocyclic substituents onto the 2-position of the naphtho[1,2-d]imidazole core.

Heterocyclic Nucleophile Resulting 2-Substituent Bond Formed
ImidazoleImidazol-1-ylC-N
PyrazolePyrazol-1-ylC-N
1,2,4-Triazole1,2,4-Triazol-1-ylC-N
TetrazoleTetrazol-1-yl or Tetrazol-2-ylC-N
MorpholineMorpholin-4-ylC-N
PiperidinePiperidin-1-ylC-N
2-HydroxypyridinePyridin-2-yloxyC-O
2-MercaptobenzothiazoleBenzothiazol-2-ylthioC-S

Reaction Mechanisms and Pathways in Naphtho[1,2-d]imidazole Synthesis

The synthesis of the naphtho[1,2-d]imidazole ring system is most commonly achieved through the condensation of a 1,2-diaminonaphthalene with a suitable one-carbon electrophile. This general strategy is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis. ijdrt.com

The reaction pathway typically begins with the nucleophilic attack of one of the amino groups of 1,2-diaminonaphthalene on the carbonyl carbon of an aldehyde, or a related carbonyl derivative like a carboxylic acid or its ester. This is followed by an intramolecular cyclization, where the second amino group attacks the intermediate Schiff base (or its equivalent). The subsequent elimination of a molecule of water leads to the formation of the fused imidazole ring, yielding the aromatic naphtho[1,2-d]imidazole core.

To obtain the target compound, this compound, several strategies can be envisioned. One approach involves the cyclization of 1,2-diaminonaphthalene with a reagent that provides both the C2 carbon and the chloro-substituent. Reagents such as phosgene (B1210022) (COCl2) or its safer solid equivalent, triphosgene, can be used. In this case, the reaction mechanism would involve the formation of an intermediate N-acyl chloride or isocyanate, which then undergoes intramolecular cyclization and tautomerization to yield a 2-hydroxy-naphtho[1,2-d]imidazole (a naphtho[1,2-d]imidazol-2-one). Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) would then convert the hydroxyl group to the desired chloro-substituent.

Alternatively, the 2-chloro functionality can be introduced by direct chlorination of a suitable precursor. For example, a 2-mercaptonaphtho[1,2-d]imidazole, synthesized from 1,2-diaminonaphthalene and carbon disulfide, could be oxidatively chlorinated to install the chloro group at the 2-position.

More contemporary synthetic approaches to the naphtho[1,2-d]imidazole skeleton involve transition-metal-catalyzed C-H activation and annulation reactions. For instance, palladium- or rhodium-catalyzed reactions have been developed for the synthesis of related fused N-heterocycles. libretexts.orgquora.com These methods often involve the coupling of a substituted imidazole or a related precursor with an alkyne, proceeding through a mechanism involving directed C-H metalation, migratory insertion of the alkyne, and a final reductive elimination or aromatization step to construct the naphthalene ring system onto the imidazole core. While not directly reported for this compound itself, these modern synthetic strategies represent a powerful and efficient alternative to the classical condensation methods.

Another important mechanistic consideration is the nucleophilic substitution at the 2-position of the final product. As discussed in the previous section, the displacement of the chloro group by a nucleophile follows an SNAr mechanism. This is a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to afford the substituted product. libretexts.orgchemedx.orgmasterorganicchemistry.com The rate of this reaction is influenced by the electron-withdrawing nature of the fused aromatic system, which helps to stabilize the negative charge of the intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3h Naphtho 1,2 D Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy reveals the electronic environment of hydrogen atoms within a molecule. For derivatives of 2-Chloro-3H-naphtho[1,2-d]imidazole, the ¹H NMR spectrum can be predicted to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) and imidazole (B134444) rings, as well as any substituents.

The protons on the fused naphthalene ring system would typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern on the naphthyl moiety. Protons in positions adjacent to the fused imidazole ring will be influenced by its electronic effects.

A key signal would be the N-H proton of the imidazole ring, which is expected to be a broad singlet, often observed at a downfield chemical shift (δ 12-14 ppm), although its position and broadness can be highly dependent on the solvent and concentration. For instance, in related imidazole derivatives, the NH proton signal is often observed around δ 13.00 ppm. hmdb.ca

Table 1: Representative ¹H NMR Data for Related Naphthoimidazole and Benzimidazole (B57391) Derivatives

Compound/Fragment Proton Chemical Shift (δ, ppm) Multiplicity
Naphtho[2,3-d]imidazole-4,9-dione derivative Aromatic H 7.50-8.50 m
2-Phenyl-1H-phenanthro[9,10-d]imidazole Imidazole NH 13.47 s
2-Phenyl-1H-phenanthro[9,10-d]imidazole Aromatic H 7.51-8.87 m

Note: This table contains representative data from related compounds to illustrate expected chemical shift ranges. Specific values for this compound may vary.

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound derivatives, distinct signals are expected for each unique carbon atom.

The carbon atom at the 2-position of the imidazole ring (C2), being bonded to both a chlorine and two nitrogen atoms, is expected to resonate at a significantly downfield position, typically in the range of δ 140-155 ppm. The carbons of the naphthalene ring system will appear in the aromatic region (δ 110-150 ppm). The specific chemical shifts will be influenced by the position of fusion to the imidazole ring and any other substituents present. For example, in related benzimidazoles, the C2 carbon appears around δ 151-153 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Related Naphthoimidazole and Benzimidazole Derivatives

Compound/Fragment Carbon Chemical Shift (δ, ppm)
Naphtho[2,3-d]imidazole-4,9-dione derivative C=O ~180
Naphtho[2,3-d]imidazole-4,9-dione derivative Aromatic/Heteroaromatic C 120-150
2-Phenyl-1H-phenanthro[9,10-d]imidazole Aromatic/Heteroaromatic C 120-143

Note: This table contains representative data from related compounds to illustrate expected chemical shift ranges. Specific values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound derivatives, COSY spectra would show correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity within the aromatic system. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands.

N-H Stretch: A characteristic broad absorption band for the N-H stretching vibration of the imidazole ring is expected in the region of 3200-3500 cm⁻¹. In similar imidazole derivatives, this band has been observed around 3437 cm⁻¹. researchgate.net

C=N Stretch: The C=N stretching vibration within the imidazole ring typically appears in the region of 1610-1680 cm⁻¹. researchgate.net

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations of the naphthalene ring are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: The C=C stretching vibrations of the aromatic naphthalene ring will show several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Typical IR Absorption Frequencies for Functional Groups in Naphthoimidazole Derivatives

Functional Group Absorption Range (cm⁻¹)
N-H (stretch, imidazole) 3200-3500 (broad)
Aromatic C-H (stretch) 3000-3100
C=N (stretch, imidazole) 1610-1680
Aromatic C=C (stretch) 1450-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, with a chemical formula of C₁₁H₇ClN₂, the expected exact mass can be calculated.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for related benzimidazole and heterocyclic systems include:

Loss of Cl radical: A significant fragment ion would likely be observed corresponding to the loss of a chlorine radical from the molecular ion.

Loss of HCN: A common fragmentation pathway for imidazole rings is the elimination of a molecule of hydrogen cyanide.

Cleavage of the Naphthalene Ring: The fused aromatic system can also undergo fragmentation, leading to a series of smaller fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of its constituent parts.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The data obtained from X-ray crystallography includes:

Confirmation of Connectivity: The exact bonding arrangement of all atoms is determined, confirming the fusion of the naphthalene and imidazole rings and the position of the chlorine substituent.

Molecular Geometry: Precise bond lengths and angles are measured, providing insight into the planarity of the ring systems and any steric interactions. For instance, in related imidazole derivatives, the imidazole ring is found to be planar. core.ac.uk

Intermolecular Interactions: The analysis reveals how the molecules are packed in the solid state, including any hydrogen bonding (e.g., involving the imidazole N-H) and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material.

In cases where chiral centers are present in derivatives, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Naphtho[2,3-d]imidazole-4,9-dione
2-Phenyl-1H-phenanthro[9,10-d]imidazole

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental data on the elemental composition of a synthesized compound. This method is crucial for confirming the empirical formula, which in turn supports the proposed molecular structure. For derivatives of this compound, this analysis is employed to verify the successful incorporation of the constituent elements—carbon, hydrogen, nitrogen, and chlorine—in their correct ratios.

The process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases, primarily carbon dioxide, water, and nitrogen gas, are quantitatively analyzed to determine the percentage by mass of each element. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's purity and the accuracy of its assigned structure.

While specific research detailing the elemental analysis of this compound is not extensively documented in publicly available literature, the theoretical elemental composition can be calculated based on its molecular formula, C₁₁H₇ClN₂. These calculated values serve as a benchmark for experimental verification.

For various substituted naphthoimidazole derivatives, researchers consistently report the use of elemental analysis to confirm their structures. For instance, in the synthesis of related naphtho[2,3-d]imidazole derivatives, elemental analysis data is presented as a definitive proof of structure, with found percentages for carbon, hydrogen, and nitrogen aligning closely with the calculated values for the proposed formulas. Similarly, studies on other heterocyclic systems, such as benzoxazole (B165842) derivatives, also rely on elemental analysis for structural confirmation, with results generally falling within an acceptable range of the theoretical values.

The following table outlines the calculated elemental composition for the parent compound, this compound.

ElementSymbolAtomic MassMoles in CompoundMass in CompoundPercentage (%)
CarbonC12.01111132.12165.20
HydrogenH1.00877.0563.48
ChlorineCl35.453135.45317.50
NitrogenN14.007228.01413.82
Total 202.644 100.00

This table provides the theoretical percentages that would be expected from an experimental elemental analysis of pure this compound. Any significant deviation from these values in an experimental setting would suggest the presence of impurities or an incorrect structural assignment.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3h Naphtho 1,2 D Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of naphthoimidazole derivatives. By calculating the electron density of a system, DFT can provide accurate predictions of molecular geometry, electronic structure, and spectroscopic properties.

Geometry Optimization and Electronic Structure Calculations

DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, are commonly used to determine the optimized molecular geometry of imidazole (B134444) derivatives. mdpi.comnih.gov These calculations aim to find the lowest energy conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. mdpi.com For instance, in related benzimidazole (B57391) structures, the planarity of the benzimidazole ring and the orientation of substituent groups have been elucidated through geometry optimization. mdpi.com The electronic structure of these molecules is also a key area of investigation, with calculations revealing the distribution of electrons and identifying regions of high or low electron density.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and bioactivity of a molecule. irjweb.comresearchgate.netaimspress.com The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.netnih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and a greater potential for intramolecular charge transfer. irjweb.comaimspress.com For many imidazole derivatives, the HOMO is often distributed over the imidazole and adjacent aromatic rings, while the LUMO may be localized on specific substituents. researchgate.net This analysis helps in understanding the molecule's role as an electron donor or acceptor in chemical reactions and biological interactions. aimspress.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. irjweb.comaimspress.com

Table 1: Frontier Molecular Orbital Data for a Related Imidazole Derivative

ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

This table presents representative data for an imidazole derivative, illustrating the typical values obtained from HOMO-LUMO analysis. The specific values for 2-Chloro-3H-naphtho[1,2-d]imidazole would require dedicated DFT calculations. irjweb.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. arxiv.orgnih.gov While machine learning models have shown high accuracy in predicting NMR shifts, DFT remains a valuable tool. arxiv.orgmdpi.comnih.govresearchgate.net Similarly, infrared (IR) frequencies can be calculated to help in the assignment of vibrational modes observed in experimental IR spectra. researchgate.net The calculated frequencies are often scaled to better match experimental values. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the potential biological activity of compounds like this compound.

Ligand-Protein Interaction Analysis for Biological Targets

Molecular docking studies are used to investigate how imidazole derivatives interact with the active sites of various protein targets. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. mdpi.commdpi.com For example, in studies of other imidazole-containing compounds, docking has revealed interactions with the active sites of enzymes and receptors implicated in various diseases. nih.govnih.govnih.gov This analysis provides a structural basis for the observed biological activity and can guide the design of more potent and selective inhibitors.

Binding Affinity Predictions and Conformational Analysis

Beyond identifying binding modes, molecular docking can also predict the binding affinity of a ligand for its target, often expressed as a binding energy (e.g., in kcal/mol). nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These predictions, along with the analysis of the ligand's conformation within the binding site, are crucial for structure-activity relationship (SAR) studies. nih.gov By comparing the predicted binding affinities of a series of related compounds, researchers can identify chemical modifications that enhance binding and, consequently, biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a virtual window into the time-dependent behavior of a molecular system, providing insights into its structural flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. For this compound, MD simulations can be instrumental in understanding its stability and how it interacts with potential biological targets.

MD simulations on related benzimidazole derivatives have been successfully employed to assess the stability of ligand-protein complexes. mdpi.com For instance, simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to see if they remain in a stable binding pose over time. The radius of gyration (RoG) can also be monitored to understand the compactness of the protein-ligand complex during the simulation. nih.gov Furthermore, analysis of hydrogen bonds and hydrophobic interactions throughout the simulation can reveal the key residues responsible for binding affinity and specificity. nih.gov

In a typical MD simulation study of a compound like this compound complexed with a target protein, the system would be solvated in a water box with counter-ions to neutralize the charge. The simulation would then proceed for a set time, often in the nanosecond range, to observe the dynamics of the system. mdpi.comnih.gov

Table 1: Representative Parameters from MD Simulations of Biologically Active Imidazole/Benzimidazole Derivatives

ParameterDescriptionTypical Values/Observations in Related CompoundsReference
Simulation Time The duration of the molecular dynamics simulation.100 ns nih.gov
RMSD Root-Mean-Square Deviation; measures the average distance between the atoms of the superimposed protein/ligand and a reference structure. A stable RMSD suggests a stable complex.Fluctuations within 1-3 Å for stable complexes. nih.gov
RMSF Root-Mean-Square Fluctuation; indicates the fluctuation of each amino acid residue around its average position. Higher RMSF can indicate flexible regions of the protein.Peaks in loop regions, lower values in secondary structure elements. nih.gov
Radius of Gyration (RoG) A measure of the compactness of the protein-ligand complex. A stable RoG indicates the complex is not unfolding.Stable values around a mean, e.g., 17.15–17.6 Å. nih.gov
Hydrogen Bonds Number of hydrogen bonds formed between the ligand and the protein over time.Consistent hydrogen bonding indicates stable interactions. nih.gov

These simulations can provide a detailed understanding of the dynamic stability of this compound within a biological environment, guiding further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can guide the design of new, more potent analogs.

For a class of compounds like naphthoimidazoles, a QSAR study would involve compiling a dataset of molecules with known biological activities (e.g., IC₅₀ values). mdpi.combiointerfaceresearch.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. biolscigroup.us Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

QSAR studies on halogenated benzimidazoles have highlighted the importance of descriptors like topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.comnih.gov For example, a QSAR model for the antiproliferative activity of benzazoles on T-cell lymphoma cells was developed using a training set of 47 molecules and a test set of 12 molecules. mdpi.com The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high R² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds. biolscigroup.us

Table 2: Statistical Parameters from Representative QSAR Studies on Benzimidazole Derivatives

QSAR Model TypeBiological ActivityKey DescriptorsReference
3D-QSAR/CoMFA5-HT₄ Receptor AntagonismSteric and Electrostatic Fields0.9970.789 acs.org
2D-QSARAnthelmintic ActivityDipole moment (μ), EHOMO, Smallest negative charge (q-)0.9170.916 biolscigroup.us
4D-QSAREGFR InhibitionInteraction energies with molecular probesNot specifiedNot specified nih.gov
2D-QSARAnticancer (MDA-MB-231)Not specified0.904Not specified researchgate.net

These models can elucidate the structural requirements for a given biological activity. For this compound, a QSAR study could reveal the influence of the chloro substituent and the naphtho-fused ring system on its activity, providing a rational basis for designing derivatives with enhanced therapeutic potential.

Investigation of Biological Activities and Underlying Mechanisms of Naphtho 1,2 D Imidazole Derivatives

Anticancer Research Applications

The quest for more effective and selective anticancer agents has led researchers to investigate a wide array of chemical scaffolds. The naphtho[1,2-d]imidazole core, a fusion of naphthalene (B1677914) and imidazole (B134444) rings, presents a unique three-dimensional structure that is amenable to chemical modifications, allowing for the fine-tuning of its biological properties. Derivatives of this scaffold have been synthesized and evaluated for their potential to combat various cancers, showing promise in preclinical studies.

Inhibition of Topoisomerase IIα Catalytic Activity

DNA Intercalation Mechanisms

The planar aromatic nature of the naphtho[1,2-d]imidazole system makes it a candidate for DNA intercalation. Intercalating agents can insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This can interfere with DNA replication and transcription, ultimately triggering cell death. While direct evidence of DNA intercalation by 2-Chloro-3H-naphtho[1,2-d]imidazole is not documented in available research, this mechanism is a plausible avenue for its potential anticancer effects and warrants further investigation through biophysical studies such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements.

Kinase Inhibition Profiles

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazole ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Consequently, the naphtho[1,2-d]imidazole scaffold, which incorporates this key structural motif, is of significant interest in the development of novel kinase inhibitors. While a specific kinase inhibition profile for this compound has not been reported, the broader class of naphthoimidazoles is being explored for this purpose.

Induction of Apoptosis and Cell Cycle Modulation

The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. While the specific effects of this compound on apoptotic pathways have not been elucidated, the cytotoxic activity observed in related compounds suggests that this is a likely mechanism of action. Induction of apoptosis can occur through various signaling cascades, often involving the modulation of cell cycle checkpoints. Future studies are needed to determine if this compound can arrest the cell cycle at specific phases (e.g., G1/S or G2/M) and trigger the molecular events leading to apoptosis in cancer cells.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, HL-60)

The evaluation of a compound's ability to kill cancer cells in a laboratory setting is a critical first step in anticancer drug discovery. While specific cytotoxicity data for this compound against the HepG2, MCF-7, HCT-116, and HL-60 cancer cell lines are not available in the reviewed literature, studies on related naphth[1,2-d]imidazole derivatives have demonstrated significant cytotoxic potential.

A series of seven naphth[1,2-d]imidazole compounds synthesized from β-lapachone were assessed for their cytotoxic activity against several human cancer cell lines, including HL-60 (leukemia) and HCT-116 (colon cancer). nih.gov The results indicated that the substitution pattern on the imidazole ring plays a crucial role in the observed cytotoxicity. nih.gov The IC₅₀ values for these compounds against HL-60 cells ranged from 8.71 to 29.92 μM, and for HCT-116 cells, the values were between 21.12 and 62.11 μM. nih.gov These findings underscore the potential of the naphtho[1,2-d]imidazole scaffold as a source of new cytotoxic agents.

CompoundR-group at C2IC₅₀ (μM) vs. HL-60IC₅₀ (μM) vs. HCT-116
IM1H> 100> 100
IM2Methyl29.92 ± 2.0162.11 ± 3.45
IM3Ethyl> 100> 100
IM4Phenyl8.71 ± 0.5421.12 ± 1.87
IM54-chlorophenyl10.23 ± 0.7625.43 ± 2.11
IM64-methoxyphenyl12.87 ± 1.0333.14 ± 2.59
IM74-nitrophenyl9.54 ± 0.6822.78 ± 1.93

Role as Privileged Scaffold in Anticancer Drug Development

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. The imidazole ring is widely recognized as a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to participate in various non-covalent interactions. nih.gov The fusion of an imidazole ring with a naphthalene system to form the naphtho[1,2-d]imidazole scaffold combines the desirable features of both moieties. nih.govontosight.ai The resulting structure has a rigid, planar geometry that can be strategically functionalized to optimize interactions with specific biological targets. The demonstrated bioactivity of naphtho[1,2-d]imidazole derivatives suggests that this scaffold holds significant promise for the discovery and development of novel anticancer agents. nih.govontosight.ai

Antimicrobial Studies

Comprehensive searches for antimicrobial data on this compound yielded no specific results. The following sections detail the findings for related but distinct compounds.

Antibacterial Activity and Mechanisms

No studies were identified that specifically investigated the antibacterial activity of this compound, including its effects against Escherichia coli. Research on other imidazole derivatives has shown a range of antibacterial potential. For instance, various 5-nitroimidazole and quinolone/imidazole hybrids have demonstrated activity against E. coli nih.gov. However, this information is not directly applicable to the 2-chloro-naphtho[1,2-d]imidazole variant.

Antifungal Activity and Mechanisms

Similarly, there is a lack of specific data on the antifungal properties of this compound. The broader class of azole derivatives, which includes imidazoles, is well-known for its antifungal action, primarily through the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi nih.gov. Studies on other novel imidazole and triazole derivatives have shown promising antifungal activity against a range of pathogenic fungi nih.gov. Without direct experimental evidence, the antifungal potential of this compound remains speculative.

Antiviral Activity and Target Site Limitation Studies

No specific antiviral studies for this compound have been published. Research into other imidazole-containing compounds has indicated potential antiviral effects. For example, certain imidazole analogs have been investigated for their activity against viruses like SARS-CoV-2, with some showing inhibitory potential against viral proteases nih.gov. However, these findings cannot be extrapolated to the specific compound .

Antitubercular Activity Research

There is no available research on the antitubercular activity of this compound. While other benzimidazole (B57391) and triazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, some showing promising results samipubco.comresearchgate.net, data on the 2-chloro-naphtho[1,2-d]imidazole derivative is absent from the current scientific literature.

Antimalarial Investigations

Specific investigations into the antimalarial properties of this compound could not be found. The quinoline (B57606) and triazole scaffolds, which are structurally related to components of the target molecule, are present in many antimalarial drugs and research compounds nih.gov. However, this general information does not provide specific insights into the activity of this compound.

Anti-inflammatory Research

While research has been conducted on the anti-inflammatory properties of the broader class of 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles, no studies were found that specifically assess the anti-inflammatory potential of this compound nih.gov. One study on furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives, which share a similar core structure, demonstrated significant anti-inflammatory effects by suppressing nitric oxide production and iNOS protein expression nih.gov. Another study on naphtho- and thienobenzo-triazoles also reported anti-inflammatory activity mdpi.com. These findings suggest that the naphthoimidazole scaffold may possess anti-inflammatory properties, but specific data for the 2-chloro derivative is needed for confirmation.

Inhibition of Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. The inhibition of mPGES-1 is therefore a promising strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research into structurally related compounds has shown significant promise. A study focusing on furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives revealed their potent ability to inhibit mPGES-1. While specific data for this compound is not available, these findings suggest that the broader naphtho[1,2-d]imidazole scaffold is a viable starting point for the design of mPGES-1 inhibitors.

Another noteworthy investigation centered on 2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile , a compound with a similar polycyclic aromatic imidazole structure. This molecule, also known as MF63, was identified as a potent and selective inhibitor of human mPGES-1.

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6)

The inflammatory response is orchestrated by a complex network of pro-inflammatory mediators. The ability of naphtho[1,2-d]imidazole derivatives to modulate the levels of these key players is a critical aspect of their therapeutic potential.

Studies on furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives have demonstrated a selective inhibition of lipopolysaccharide (LPS)-induced PGE2 production. Interestingly, this inhibition of PGE2 was achieved without affecting the expression of cyclooxygenase-2 (COX-2), another key enzyme in the prostaglandin synthesis pathway. This selectivity is a desirable characteristic for a novel anti-inflammatory agent.

Furthermore, research on structurally similar naphtho- and thienobenzo-triazoles has shown inhibitory activity against tumor necrosis factor-alpha (TNF-α), a crucial cytokine in systemic inflammation. mdpi.com While not direct derivatives of this compound, the findings for these related heterocyclic systems provide valuable insights into the potential anti-inflammatory mechanisms of the broader chemical class.

Effects on Inflammatory Pathways (e.g., Carrageenin-induced oedema)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. This model mimics the acute inflammatory response and is valuable for assessing the efficacy of potential anti-inflammatory drugs.

A significant study on 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles demonstrated their potent anti-inflammatory effects in the carrageenan-induced paw edema test in rats. nih.gov This research confirms the anti-inflammatory potential of the core naphtho[1,2-d]imidazole scaffold in a relevant animal model of inflammation.

Other Enzyme Inhibition Studies

Beyond their anti-inflammatory properties, derivatives of the naphtho[1,2-d]imidazole scaffold have been investigated for their ability to inhibit other clinically relevant enzymes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.

A study on naphtho- and thienobenzo-triazoles , which share structural similarities with the naphtho[1,2-d]imidazole core, has reported inhibitory activity against both AChE and BChE. mdpi.com This suggests that the naphtho-fused heterocyclic system could be a promising template for the development of new cholinesterase inhibitors.

α-Amylase Inhibition

α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. The inhibition of α-amylase can help to control post-prandial hyperglycemia and is a therapeutic target for the management of type 2 diabetes.

Research on naphthalene-containing 2,4,5-trisubstituted imidazole derivatives has revealed excellent α-amylase inhibitory activity. While these compounds are not direct analogues of this compound, the presence of the naphthalene moiety is a common structural feature, suggesting that the broader class of naphthalene-imidazole hybrids may possess anti-diabetic potential through α-amylase inhibition.

Applications in Materials Science and Emerging Technologies

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The field of organic electronics has seen significant advancements through the development of novel materials for Organic Light-Emitting Diodes (OLEDs). The core scaffold of 2-Chloro-3H-naphtho[1,2-d]imidazole, the naphthoimidazole system, is known for its fluorescent properties. nih.gov Naphthoimidazole derivatives exhibit intense fluorescence, making them promising candidates for use as emitters or host materials in OLED devices. nih.gov

Research into related heterocyclic compounds, such as carbazole (B46965) derivatives, has demonstrated that they possess excellent photo-conductivity and high luminescent efficiency, leading to their application in electroluminescent materials and OLEDs. nih.gov These compounds often feature high thermal stability and good hole-transporting properties, which are crucial for the performance and longevity of OLED devices. nih.gov

While direct studies on the application of this compound in OLEDs are not extensively documented, its structural similarity to other high-performance organic electronic materials suggests potential. The introduction of a chlorine atom can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap can affect the color and efficiency of the light emission. Specifically, the electron-withdrawing nature of chlorine could lead to a blue shift in the emission spectrum compared to the unsubstituted parent compound, which is a desirable characteristic for developing full-color displays. Further research would be needed to synthesize and characterize the electroluminescent properties of this specific compound to fully assess its viability in OLED technology.

Sensor Development and Fluorescent Probes

Fluorescent probes are powerful tools in analytical chemistry and biomedical imaging due to their high sensitivity and selectivity. The naphth[1,2-d]imidazole framework is a promising scaffold for designing such probes. nih.gov Studies on various naphthoimidazole derivatives have shown that they can exhibit intense fluorescence emission and large Stokes shifts, which are highly desirable properties for fluorescent probes as they minimize self-quenching and reduce background interference. nih.gov

The imidazole (B134444) moiety itself is known to be sensitive to its chemical environment, particularly pH, which can influence its optical properties. vt.edu This inherent sensitivity can be harnessed for sensor development. Furthermore, imidazole-based fluorescent probes have been designed for the detection of specific analytes, such as DNA and various reactive oxygen species. nih.govrsc.org For instance, imidazoline-2-thione probes have been developed to detect hypochlorite (B82951) through a desulfurization reaction that results in a highly fluorescent imidazolium (B1220033) product. nih.gov

The this compound compound could serve as a valuable precursor or a functional probe itself. The chlorine atom at the 2-position is a reactive site for nucleophilic substitution, allowing for the straightforward attachment of specific recognition units to create targeted fluorescent probes. This functionalization could tailor the probe to detect specific metal ions, anions, or biologically relevant molecules. The electron-withdrawing properties of the chlorine atom would also modulate the fluorescence of the naphthoimidazole core, potentially enhancing sensitivity or shifting the emission wavelength for specific imaging applications. nih.gov

Polymeric Materials and Functional Polymers

Functional polymers incorporating heterocyclic units have gained significant attention for a wide range of applications, from energy storage to biomedical devices. nycu.edu.tw The imidazole ring is a versatile component in polymer science, valued for its ability to participate in hydrogen bonding and its amphoteric nature. vt.eduelsevierpure.com Polymers containing imidazole or imidazolium salts have been explored as ion-conductive membranes, gene delivery vectors, and self-healing materials. vt.eduelsevierpure.com

Similarly, polymers incorporating naphthalene-based units, such as naphthobistriazole, have been synthesized for applications in organic solar cells and field-effect transistors, where they act as wide-bandgap p-type conjugated polymers. nycu.edu.tw These materials leverage the rigid and planar structure of the naphthalene (B1677914) core to facilitate charge transport.

Incorporating this compound into a polymer backbone could yield functional materials with unique properties. The rigid naphthoimidazole unit would likely enhance the thermal stability and mechanical strength of the polymer. The chlorine atom provides a reactive handle for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional groups. For example, the chlorine could be substituted to introduce cross-linking sites or to attach moieties that enhance solubility or conductivity. Such polymers could find applications as dielectric materials, gas separation membranes, or as components in optoelectronic devices. nih.gov

Photoelectrical and Optical Properties Investigations

The investigation of the photoelectrical and optical properties of new organic compounds is fundamental to discovering their potential in materials science. The naphtho[1,2-d]imidazole scaffold is inherently fluorescent, with derivatives showing emission in the blue region of the spectrum. nih.gov The specific photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the substituents attached to the core structure. nih.gov

The introduction of a chlorine atom at the 2-position of the imidazole ring in this compound is expected to have a significant impact on its electronic and optical characteristics. Studies on other aromatic systems have shown that halogen substituents can influence photophysical properties through inductive and resonance effects. A chloro-substituent typically acts as an electron-withdrawing group via induction, which can lower the energy levels of both the HOMO and LUMO. nih.govnih.gov This often results in a shift in the absorption and emission spectra.

Research on substituted naphth[1,2-d]imidazoles has demonstrated that modifications at the C2 position directly affect the compound's fluorescence and Stokes shift. nih.gov For instance, unsubstituted C2-naphthoimidazole has a smaller Stokes shift compared to derivatives with substituents at this position. nih.gov Therefore, the 2-chloro derivative is expected to exhibit distinct photophysical properties compared to its parent compound.

Below is a table summarizing the optical properties of related naphthoimidazole derivatives, which provides context for the expected properties of this compound.

Table 1: Photophysical Properties of Selected Naphth[1,2-d]imidazole Derivatives

Compound Excitation Wavelength (λex) Emission Wavelength (λem) Stokes Shift (ΔST) Molar Absorptivity (ε)
IM1 (unsubstituted) 345 nm 366 nm 21 nm 0.61 x 10⁴ M⁻¹cm⁻¹
IM2 (C2-methyl) 345 nm 405 nm 60 nm 2.43 x 10⁴ M⁻¹cm⁻¹
IM3 (C2-phenyl) 345 nm 457 nm 103 nm 1.57 x 10⁴ M⁻¹cm⁻¹
IM4 (C2-propyl) 345 nm 409 nm 64 nm 2.37 x 10⁴ M⁻¹cm⁻¹

Data sourced from a study on naphth[1,2-d]imidazoles derived from β-lapachone. nih.gov

This data indicates that substitution at the C2 position significantly influences the emission wavelength and Stokes shift. It is plausible that this compound would also exhibit a notable Stokes shift and a specific emission profile, which would require experimental verification to precisely determine.

Future Research Directions and Unexplored Avenues for 2 Chloro 3h Naphtho 1,2 D Imidazole

Development of Novel Synthetic Methodologies

While several methods exist for the synthesis of 2-Chloro-3H-naphtho[1,2-d]imidazole, such as the cyclization of naphthalene (B1677914) derivatives and chlorination reactions, there is considerable scope for the development of more advanced and efficient synthetic strategies. smolecule.com Future research should prioritize the creation of novel synthetic pathways that offer improved yields, reduced environmental impact, and greater accessibility to a diverse range of derivatives.

Key areas for investigation include:

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation/functionalization on the naphthalene or imidazole (B134444) core could provide more direct and atom-economical routes to substituted analogs, bypassing traditional multi-step sequences.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and process control, enabling the rapid production of the target compound and its derivatives.

Photoredox Catalysis: Utilizing visible light-driven reactions could open up new, milder, and more selective pathways for the construction of the naphthoimidazole skeleton and the introduction of the chloro-substituent or other functionalities.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Primary Research Focus
Catalytic C-H Activation High atom economy, reduced steps, novel derivatization. Catalyst design, substrate scope, regioselectivity control.
Flow Chemistry Enhanced safety, scalability, reproducibility, process automation. Reactor design, optimization of reaction parameters (flow rate, temperature).

Exploration of Structure-Activity Relationships for Enhanced Efficacy in Target Modulations

The biological activity of this compound derivatives, which have been investigated for antimicrobial and anticancer properties, is intrinsically linked to their chemical structure. smolecule.com The chlorine atom at the 2-position is a key functional group that can be readily displaced through nucleophilic substitution, allowing for the synthesis of a wide array of new compounds. smolecule.com A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this scaffold.

Future SAR studies should focus on:

Diverse Substitutions at the 2-position: Synthesizing a comprehensive library of derivatives by replacing the chlorine with various amines, thiols, alkoxides, and carbon-based nucleophiles to probe the effect of different electronic and steric properties on biological activity.

N-Functionalization of the Imidazole Ring: Exploring the impact of adding different groups to the nitrogen atoms of the imidazole ring to influence solubility, metabolic stability, and target binding.

Table 2: Proposed Modifications for SAR Studies

Modification Site Type of Substituent Rationale
2-Position (Cl replacement) Amines, Thiols, Alkoxides Modulate hydrogen bonding capacity, polarity, and steric bulk to optimize target interaction.
Naphthyl Ring Halogens, Alkyl, Methoxy groups Fine-tune lipophilicity and electronic properties for improved cell permeability and target affinity.

Integration into Hybrid Molecular Systems for Multifunctional Applications

The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a powerful strategy for developing novel therapeutics with improved efficacy or new mechanisms of action. The this compound scaffold is an ideal candidate for incorporation into such hybrid systems.

Future research in this area could involve:

Conjugation with Known Bioactive Agents: Linking the naphthoimidazole core to established anticancer or antimicrobial agents to create dual-target or synergistic compounds that could potentially overcome drug resistance.

Development of Targeted Probes: Attaching fluorescent dyes or biotin (B1667282) tags to the scaffold to create chemical probes for identifying and visualizing specific biological targets and pathways.

Creation of Photoactivatable Drugs: Designing derivatives that can be "switched on" by light, allowing for spatiotemporal control of drug activity and minimizing off-target effects.

Advanced Mechanistic Investigations of Biological Interactions

While preliminary studies have pointed to the potential of this compound derivatives as enzyme inhibitors and anticancer agents, a detailed understanding of their molecular mechanism of action is largely unexplored. smolecule.com Advanced mechanistic studies are essential to identify the specific cellular targets and pathways modulated by these compounds.

Key research avenues include:

Chemical Proteomics: Utilizing affinity-based probes derived from this compound to pull down and identify its direct protein binding partners within the cell.

X-ray Crystallography and Cryo-EM: Determining the three-dimensional structure of the compound in complex with its biological target to reveal the precise binding mode and guide further rational drug design.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound to obtain a global view of the affected cellular pathways and networks.

Potential in Advanced Material Design beyond Current Scope

The applications of this compound extend into material science, where it has been investigated for use in organic electronics and photonic devices. smolecule.com The fused aromatic system and the potential for chemical modification suggest that this scaffold could be a valuable component in the design of novel functional materials.

Future research could explore:

Organic Semiconductors: Systematically modifying the molecular structure to tune the electronic properties for applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Luminescent Materials: Investigating the photophysical properties of a broader range of derivatives to develop new emitters for organic light-emitting diodes (OLEDs) with improved efficiency and color purity.

Chemosensors: Designing derivatives where the interaction with a specific analyte (e.g., a metal ion or a small molecule) induces a measurable change in fluorescence or color, leading to the development of highly selective sensors.

Q & A

What are the optimal synthetic routes for 2-Chloro-3H-naphtho[1,2-d]imidazole, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis of this compound typically involves cyclocondensation reactions using substituted benzil derivatives and ammonium acetate under reflux conditions. Evidence from substituted imidazole syntheses (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) suggests refluxing in acetic acid or ethanol for 12–15 hours with yields ranging from 62% to 71% . Optimization strategies include:

  • Catalyst selection : Use of NH4_4OAc as a catalyst and solvent systems like acetic anhydride for improved cyclization.
  • Purification : Crystallization from ethanol or methanol enhances purity .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Basic Research Question
Key spectroscopic methods include:

  • 1^1H-NMR : Identifies aromatic proton environments (e.g., δ 7.14–7.35 ppm for naphthoimidazole protons) .
  • IR : Confirms functional groups (e.g., CN stretch at 2218 cm1^{-1} in nitrile-containing analogs) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 347 for a related thiazole derivative) .
    Discrepancies in data (e.g., unexpected peaks in 13^{13}C-NMR) may indicate regioisomeric byproducts, necessitating column chromatography for isolation .

What advanced strategies address low yields in multi-step syntheses of halogenated naphthoimidazoles?

Advanced Research Question
Low yields in multi-step reactions often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted Schiff bases) .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for thermally sensitive steps .

How do computational methods (DFT, TD-DFT) predict the photophysical properties of naphthoimidazole-based OLED materials?

Advanced Research Question
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations model electronic transitions and excited-state properties. For example:

  • HOMO-LUMO gaps : Predict absorption/emission wavelengths (e.g., deep-blue emission at ~450 nm for tetraarylbenzobisoxazole analogs) .
  • Charge-transfer dynamics : Simulations guide substituent selection (e.g., electron-withdrawing chloro groups stabilize LUMO levels) .
    Experimental validation via UV-Vis and fluorescence spectroscopy is critical .

How can structural modifications enhance the bioactivity of this compound derivatives?

Advanced Research Question
Rational design of bioactive derivatives involves:

  • Pharmacophore modeling : Identify key functional groups (e.g., chloro substituents for receptor binding) .
  • Molecular docking : Predict interactions with targets (e.g., thrombopoietin receptor binding pockets) .
  • In vitro assays : Validate activity via cell-based models (e.g., anti-inflammatory or analgesic assays) .

What mechanistic insights exist for palladium-catalyzed C-H functionalization of naphthoimidazoles?

Advanced Research Question
Palladium-catalyzed C(sp2^2)-H activation enables regioselective functionalization at C2 and C4 positions. Key findings include:

  • Catalytic cycle : Pd0^0/PdII^II intermediates mediate isocyanide insertion, forming indenoimidazoles .
  • Ligand effects : Bulky ligands improve selectivity for C2 vs. C4 functionalization .
  • Substituent compatibility : Electron-deficient aryl groups favor oxidative addition .

How can researchers resolve contradictions in reported spectroscopic data for imidazole derivatives?

Basic Research Question
Discrepancies in spectral data (e.g., 1^1H-NMR shifts) often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6_6) and internal standards .
  • 2D NMR : COSY and HSQC resolve overlapping signals .
  • Reproducibility checks : Cross-validate with independent syntheses .

What are the challenges in synthesizing enantiomerically pure naphthoimidazole derivatives?

Advanced Research Question
Chirality introduces complexity due to:

  • Racemization risks : High-temperature steps may degrade enantiomeric excess .
  • Chiral catalysts : Use of Pd0^0 with chiral ligands (e.g., BINAP) for asymmetric synthesis .
  • Analytical methods : Chiral HPLC or circular dichroism (CD) quantifies enantiopurity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.